2-amino-N-[2-amino-4-(3-hydroxyphenyl)quinazolin-6-yl]acetamide
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Overview
Description
2-amino-N-[2-amino-4-(3-hydroxyphenyl)quinazolin-6-yl]acetamide is a quinazoline derivative, a class of compounds known for their significant biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-bacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[2-amino-4-(3-hydroxyphenyl)quinazolin-6-yl]acetamide typically involves multi-step reactions. One common method includes the condensation of 2-aminobenzamide with 3-hydroxybenzaldehyde under acidic conditions to form the quinazoline core. This intermediate is then reacted with chloroacetic acid in the presence of a base to introduce the acetamide group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[2-amino-4-(3-hydroxyphenyl)quinazolin-6-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of quinazolinone derivatives.
Reduction: Formation of diaminoquinazoline derivatives.
Substitution: Formation of N-alkylated quinazoline derivatives.
Scientific Research Applications
2-amino-N-[2-amino-4-(3-hydroxyphenyl)quinazolin-6-yl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-cancer properties, particularly in inhibiting tyrosine kinases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes, such as tyrosine kinases. It binds to the active site of the enzyme, preventing substrate binding and subsequent phosphorylation events. This inhibition disrupts signaling pathways involved in cell proliferation and survival, making it a potential anti-cancer agent .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-(3-hydroxyphenyl)quinazoline
- 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide
- 2-amino-3-cyano-4H-chromene derivatives
Uniqueness
2-amino-N-[2-amino-4-(3-hydroxyphenyl)quinazolin-6-yl]acetamide is unique due to its specific substitution pattern on the quinazoline core, which imparts distinct biological activities. Its hydroxyphenyl group enhances its binding affinity to certain enzymes, making it a more potent inhibitor compared to other quinazoline derivatives .
Properties
Molecular Formula |
C16H15N5O2 |
---|---|
Molecular Weight |
309.32 g/mol |
IUPAC Name |
2-amino-N-[2-amino-4-(3-hydroxyphenyl)quinazolin-6-yl]acetamide |
InChI |
InChI=1S/C16H15N5O2/c17-8-14(23)19-10-4-5-13-12(7-10)15(21-16(18)20-13)9-2-1-3-11(22)6-9/h1-7,22H,8,17H2,(H,19,23)(H2,18,20,21) |
InChI Key |
MVVHXOUEIUSNEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=NC(=NC3=C2C=C(C=C3)NC(=O)CN)N |
Origin of Product |
United States |
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